molecular formula C6H11ClF3N B3000473 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride CAS No. 2089257-34-9

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride

Cat. No.: B3000473
CAS No.: 2089257-34-9
M. Wt: 189.61
InChI Key: GUQDCCPMDSSIDH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride: is a chemical compound with the molecular formula C6H10F3N·HCl It is a derivative of propanamine, featuring a cyclopropyl group and three fluorine atoms attached to the second carbon of the propanamine chain

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Medicine:

    Drug Development: The compound’s unique structural features make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

Industry:

    Material Science: It is utilized in the development of advanced materials with specific properties, such as increased resistance to chemical degradation.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of cyclopropylamine.

    Fluorination: The cyclopropylamine is then subjected to fluorination using reagents such as hydrogen fluoride or fluorine gas to introduce the trifluoromethyl group.

    Amination: The resulting trifluoropropanamine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride
  • 1,1,1-Trifluoropropan-2-amine hydrochloride
  • 3,3,3-Trifluoropropan-2-amine hydrochloride

Comparison:

  • Structural Differences: While similar in their trifluoromethyl and amine groups, these compounds differ in the position and nature of the substituents on the propanamine chain.
  • Unique Properties: 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity.

Properties

IUPAC Name

3-cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-4-1-2-4;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQDCCPMDSSIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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